![molecular formula C24H29N7O2 B5031768 [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone is a complex organic compound that features a combination of piperazine, pyrimidine, and oxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the piperazine, pyrimidine, and oxazole derivatives. These components are then linked through a series of condensation and substitution reactions under controlled conditions.
-
Step 1: Synthesis of 4-methyl-2-phenylpiperazine
Reagents: 4-methylpiperazine, phenyl bromide
Conditions: Reflux in anhydrous ethanol, presence of a base like potassium carbonate
-
Step 2: Synthesis of 4-pyrimidin-2-ylpiperazine
Reagents: Pyrimidine, piperazine
Conditions: Reflux in ethanol, catalytic amount of acid
-
Step 3: Formation of the oxazole ring
Reagents: 2-amino-2-oxazoline, formaldehyde
Conditions: Acidic medium, room temperature
-
Step 4: Coupling of the synthesized components
Reagents: 4-methyl-2-phenylpiperazine, 4-pyrimidin-2-ylpiperazine, oxazole derivative
Conditions: Anhydrous conditions, presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxazole moieties.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of N-oxides and hydroxyl derivatives
Reduction: Formation of dihydropyrimidine and reduced piperazine derivatives
Substitution: Formation of alkylated and acylated derivatives
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.
Biology
In biological research, the compound is studied for its potential as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.
Medicine
The compound is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and as an intermediate in the synthesis of other pharmacologically active compounds.
作用機序
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
- 4-methyl-2-phenylpiperazine
- 4-pyrimidin-2-ylpiperazine
- 1,3-oxazol-4-yl derivatives
Uniqueness
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone is unique due to its combination of piperazine, pyrimidine, and oxazole moieties, which confer distinct pharmacological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
特性
IUPAC Name |
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-28-10-15-31(21(16-28)19-6-3-2-4-7-19)23(32)20-18-33-22(27-20)17-29-11-13-30(14-12-29)24-25-8-5-9-26-24/h2-9,18,21H,10-17H2,1H3/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUFSZJTWHSLR-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5031685.png)
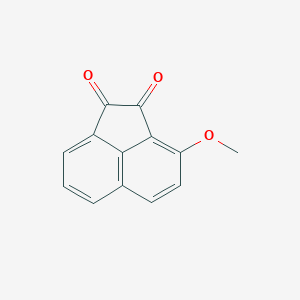
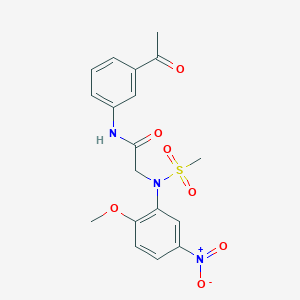
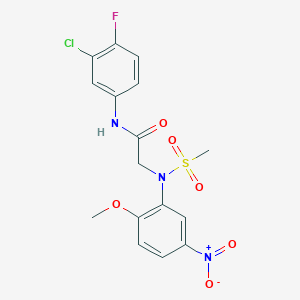

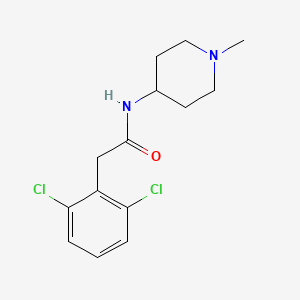
![4-(4-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5031739.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)
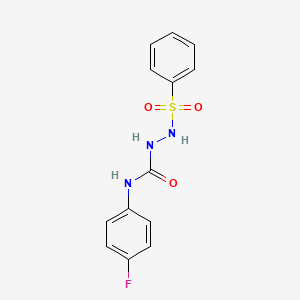
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide](/img/structure/B5031775.png)
![2,4-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5031777.png)
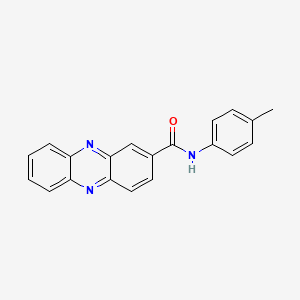
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5031782.png)
![n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide](/img/structure/B5031787.png)
